molecular formula C16H18BrNO3 B5014609 N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline

N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline

Cat. No.: B5014609
M. Wt: 352.22 g/mol
InChI Key: QSBJSGXVOVQZCC-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a bromine atom, methoxy groups, and an aniline moiety

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3/c1-19-14-7-13(8-15(9-14)20-2)18-10-11-6-12(17)4-5-16(11)21-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBJSGXVOVQZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxyphenol followed by protection of the phenolic hydroxyl group using acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom, which can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: De-brominated aniline derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to alterations in biochemical pathways. For instance, it could inhibit or activate certain enzymes, affecting cellular processes such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Uniqueness: N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

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